3,3-Difluoro-4-methylpiperidine hydrochloride

Description

BenchChem offers high-quality 3,3-Difluoro-4-methylpiperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Difluoro-4-methylpiperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

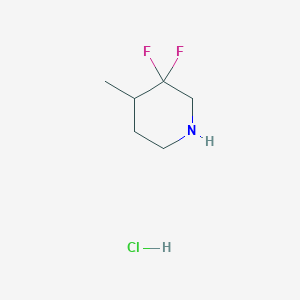

3,3-difluoro-4-methylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N.ClH/c1-5-2-3-9-4-6(5,7)8;/h5,9H,2-4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQMXERVVVNUOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 3,3-Difluoro-4-methylpiperidine Hydrochloride: Properties, Synthesis, and Applications

Introduction: The Strategic Value of Fluorinated Piperidines in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous natural products and FDA-approved drugs. Its three-dimensional structure allows for precise vectoral presentation of substituents, enabling tailored interactions with biological targets. In recent years, the strategic incorporation of fluorine atoms into such scaffolds has become a paramount tool for drug development professionals. The introduction of a gem-difluoro group, as seen in 3,3-Difluoro-4-methylpiperidine hydrochloride, offers a sophisticated method to modulate a molecule's physicochemical and pharmacological properties.

This guide provides an in-depth technical overview of 3,3-Difluoro-4-methylpiperidine hydrochloride, a valuable building block for researchers and scientists. We will explore its core chemical properties, discuss robust synthetic strategies with mechanistic insights, and highlight its proven applications in the development of novel therapeutics. Due to the structural similarity and greater availability of public data for its isomer, 4,4-Difluoro-3-methylpiperidine hydrochloride, comparative data will be presented to offer a comprehensive understanding of this important class of fluorinated heterocycles.[1]

The gem-difluoro moiety is not merely a bioisostere for a carbonyl or other functional groups; its strong C-F bonds enhance metabolic stability by blocking sites of oxidative metabolism. Furthermore, the high electronegativity of fluorine can profoundly influence the pKa of the piperidine nitrogen, altering its ionization state at physiological pH and thereby affecting properties like cell permeability, target binding, and oral bioavailability.[2] Understanding these nuances is critical for leveraging this scaffold to its full potential.

Physicochemical Profile: A Comparative Analysis

Quantitative data provides the foundation for rational drug design. The following table summarizes the key chemical and physical properties of 3,3-Difluoro-4-methylpiperidine hydrochloride and its 4,4-difluoro isomer. This data is essential for planning synthetic routes, formulating compounds, and interpreting experimental results.

| Property | Value (3,3-Difluoro-4-methylpiperidine HCl) | Value ((S)-4,4-Difluoro-3-methylpiperidine HCl) |

| Molecular Formula | C₆H₁₂ClF₂N | C₆H₁₂ClF₂N |

| Molecular Weight | 171.61 g/mol | 171.61 g/mol [1] |

| CAS Number | Data not publicly available | 2838399-87-2[1] |

| IUPAC Name | 3,3-difluoro-4-methylpiperidine;hydrochloride | (3S)-4,4-difluoro-3-methylpiperidine;hydrochloride[1] |

| InChI Key | VGDVJYCYTKIOJM-UHFFFAOYSA-N (isomer) | VGDVJYCYTKIOJM-JEDNCBNOSA-N[1] |

| Canonical SMILES | CC1CNCCC1(F)F.Cl | C[C@H]1CNCCC1(F)F.Cl[1] |

| Physical Form | Solid (Predicted) | Solid |

| Purity | ≥98% (Typical for commercial samples) | ~98% |

| Storage Conditions | Inert atmosphere, room temperature | Inert atmosphere, room temperature |

Synthesis and Mechanistic Insights

The synthesis of 4-substituted 3,3-difluoropiperidines requires a multi-step approach that is both robust and adaptable. While various routes exist, a particularly effective strategy involves the 1,4-addition of a difluoroacetate reagent to an activated alkene, followed by a sequence of reduction and cyclization steps.[3] This methodology provides a reliable pathway to the core scaffold.

The causality behind this choice of pathway lies in its efficiency and control. The initial copper-catalyzed 1,4-addition of ethyl bromodifluoroacetate to an acrylonitrile derivative establishes the critical C-C bond and installs the gem-difluoro moiety early in the sequence. Subsequent borane reduction of the nitrile is a highly selective and powerful method for converting it to the primary amine, which is poised for intramolecular cyclization.

Generalized Synthetic Workflow

The diagram below illustrates a validated workflow for accessing the 4-substituted 3,3-difluoropiperidine core.

Caption: Generalized synthesis of 3,3-Difluoro-4-methylpiperidine HCl.

Experimental Protocol: Copper-Catalyzed 1,4-Addition

This protocol is a self-validating system for the crucial first step, adapted from established methodologies.[3]

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add activated copper powder (2.0 eq) and dimethyl sulfoxide (DMSO, 5 mL per mmol of substrate).

-

Reagent Addition: Add the starting 3-methylacrylonitrile (1.0 eq) to the flask. Begin vigorous stirring and heat the mixture to 50-60 °C.

-

Initiation of Reaction: Add ethyl bromodifluoroacetate (1.5 eq) dropwise via a syringe pump over 1-2 hours. The choice of slow addition is critical to control the exotherm and prevent dimerization side reactions.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 4-6 hours after the addition is finished.

-

Workup and Quenching: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing diethyl ether and a saturated aqueous solution of ammonium chloride. The ammonium chloride solution is used to complex with the copper salts, facilitating their removal into the aqueous phase.

-

Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired ethyl 4-cyano-2,2-difluoro-3-methylbutanoate.

Applications in Drug Discovery: A Scaffold for Potency and Selectivity

The 3,3-difluoro- and 4,4-difluoropiperidine scaffolds have emerged as powerful tools in the development of selective and potent drug candidates, particularly in neuroscience and oncology.

-

Dopamine D4 Receptor Antagonists: Research has demonstrated that incorporating a 4,4-difluoropiperidine ether scaffold can lead to compounds with exceptional binding affinity and selectivity for the D4 receptor.[4][5] These antagonists are being investigated for treating the L-DOPA-induced dyskinesias that affect many Parkinson's disease patients.[2] The gem-difluoro group is key to modulating the piperidine nitrogen's pKa, which improves CNS multi-parameter optimization (MPO) scores by fine-tuning lipophilicity and basicity.[2][4]

-

BCR-ABL Kinase Inhibitors: A difluoro-indene scaffold, which can be synthesized from fluorinated building blocks, has been used to develop potent pan-inhibitors of the BCR-ABL kinase.[6] These inhibitors are effective against mutants resistant to existing treatments for Chronic Myeloid Leukemia (CML), including the highly refractory T315I mutant.[6]

-

Orexin Receptor Antagonists: 4,4-difluoro-piperidine compounds have been disclosed in patent literature as orexin receptor antagonists.[7] These agents have potential therapeutic applications in sleep-wake cycle disorders such as insomnia.[7]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 3,3-Difluoro-4-methylpiperidine hydrochloride is paramount. The following guidelines are synthesized from safety data sheets of structurally related compounds.

-

Hazard Classification: This class of compounds is typically classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9] Work should be conducted in a well-ventilated area or a chemical fume hood.[10]

-

Handling: Avoid breathing dust, fumes, or vapors.[11] Prevent contact with skin and eyes. After handling, wash hands thoroughly.[9] Keep the compound away from heat, sparks, and open flames.[10]

-

Storage: Store the container tightly closed in a cool, dry, and well-ventilated place.[11] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at room temperature is recommended.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

Spectroscopic Data Interpretation: A Senior Scientist's Perspective

-

¹H NMR: The proton spectrum will be complex. The methyl group (CH₃) will appear as a doublet due to coupling with the adjacent proton. The protons on the carbon bearing the methyl group (CH) and the protons on the carbons adjacent to the gem-difluoro center (CH₂) will exhibit complex multiplets due to both proton-proton (H-H) and proton-fluorine (H-F) coupling over multiple bonds. The protons adjacent to the nitrogen will also show characteristic shifts and splitting.

-

¹³C NMR: The carbon atom bearing the two fluorine atoms (CF₂) will be the most telling signal. It will appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF), typically with a large coupling constant. The carbons adjacent to the CF₂ group will appear as triplets of triplets or complex multiplets due to two-bond (²JCF) and three-bond (³JCF) coupling.

-

¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show a complex multiplet or two distinct signals for the non-equivalent fluorine atoms, heavily split by coupling to each other (geminal F-F coupling) and to nearby protons. Spectroscopic data for related difluoropiperidines can be found in the supporting information of synthetic chemistry publications.[12] Platforms like ChemicalBook may also provide spectral data for closely related isomers.[13]

References

-

(S)-4,4-Difluoro-3-methylpiperidine hydrochloride | C6H12ClF2N. PubChem. [Link]

-

(S)-4,4-Difluoro-3-methylpiperidine (hydrochloride) Safety Data Sheet. Stratech. [Link]

-

Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. The Royal Society of Chemistry. [Link]

-

Synthesis of 4-substituted 3,3-difluoropiperidines. PubMed. [Link]

-

Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. [Link]

-

Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

-

Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia. PubMed. [Link]

-

Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]

- WO2013127913A1 - 4,4-difluoro-piperidine-compounds.

-

Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. [Link]

Sources

- 1. (S)-4,4-Difluoro-3-methylpiperidine hydrochloride | C6H12ClF2N | CID 168432911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]

- 8. biosynth.com [biosynth.com]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. rsc.org [rsc.org]

- 13. (3R)-4,4-difluoro-3-methyl-piperidine hydrochloride(2503325-78-6) 1H NMR spectrum [chemicalbook.com]

The Synthetic Challenge: A Guide to the Preparation of 3,3-Difluoro-4-methylpiperidine Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. The 3,3-difluoro-4-methylpiperidine moiety, in particular, represents a valuable building block for the development of novel therapeutics. Its unique conformational constraints and the electronic influence of the gem-difluoro group can significantly impact a compound's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the primary synthetic strategies for accessing 3,3-difluoro-4-methylpiperidine hydrochloride, offering insights into the underlying chemical principles and practical considerations for its preparation.

Strategic Approaches to the Synthesis of 3,3-Difluoro-4-methylpiperidine

The synthesis of 3,3-difluoro-4-methylpiperidine hydrochloride presents a unique set of challenges, primarily centered around the controlled introduction of the gem-difluoro unit and the establishment of the desired substitution pattern on the piperidine ring. Two principal retrosynthetic strategies have emerged as the most viable approaches:

-

Construction of the Piperidine Ring from an Acyclic Difluorinated Precursor: This strategy involves the formation of the heterocyclic ring from a pre-functionalized acyclic chain already containing the crucial C-F bonds. A notable example of this approach is the 1,4-addition of a difluoroacetyl synthon to an appropriate Michael acceptor.

-

Fluorination of a Pre-formed Piperidine Ring: This approach entails the synthesis of a suitable 4-methylpiperidone precursor, followed by the direct introduction of the two fluorine atoms at the C3 position using a specialized fluorinating agent.

This guide will delve into the practical execution of these strategies, providing detailed protocols and mechanistic rationale.

Strategy 1: Ring Construction from an Acyclic Difluorinated Precursor

This versatile approach offers a high degree of control over the substitution pattern of the final piperidine ring. A robust method for the synthesis of 4-substituted 3,3-difluoropiperidines has been reported, which can be logically adapted for the preparation of the 4-methyl analogue[1]. The overall synthetic workflow is depicted below.

Caption: General workflow for the synthesis of 3,3-difluoro-4-methylpiperidine via ring construction.

Mechanistic Insights and Experimental Protocol

The key step in this sequence is the copper-mediated 1,4-addition of ethyl bromodifluoroacetate to 2-methylpropenenitrile. This Reformatsky-type reaction establishes the crucial carbon-carbon bond and incorporates the difluoromethylene group. The subsequent steps involve the reduction of the nitrile to a primary amine, which then undergoes intramolecular cyclization to form the corresponding lactam. Finally, reduction of the lactam yields the desired 3,3-difluoro-4-methylpiperidine, which can be converted to its hydrochloride salt.

Detailed Experimental Protocol (Adapted from Surmont et al.[1])

Step 1: Synthesis of Ethyl 4-cyano-2,2-difluoro-3-methylbutanoate

-

To a stirred suspension of activated copper powder in a suitable solvent (e.g., DMSO), a solution of 2-methylpropenenitrile and ethyl bromodifluoroacetate is added dropwise at room temperature.

-

The reaction mixture is stirred at an elevated temperature (e.g., 50-60 °C) until the starting materials are consumed (monitored by GC-MS).

-

The reaction is quenched with water and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford ethyl 4-cyano-2,2-difluoro-3-methylbutanoate.

Step 2: Synthesis of 5,5-Difluoro-4-methylpiperidin-2-one

-

The ethyl 4-cyano-2,2-difluoro-3-methylbutanoate is dissolved in a suitable solvent (e.g., THF) and treated with a reducing agent such as borane-dimethyl sulfide complex (BMS) at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred until the reduction of the nitrile is complete.

-

The reaction is carefully quenched with methanol, and the solvent is removed in vacuo.

-

The resulting crude amino ester is then subjected to conditions that promote lactamization, such as heating in a suitable solvent, to yield 5,5-difluoro-4-methylpiperidin-2-one.

Step 3: Synthesis of 3,3-Difluoro-4-methylpiperidine

-

The lactam is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent (e.g., THF).

-

The reaction is performed at reflux until the lactam is fully consumed.

-

The reaction is carefully quenched by the sequential addition of water, aqueous sodium hydroxide, and water.

-

The resulting slurry is filtered, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried and concentrated to give 3,3-difluoro-4-methylpiperidine.

Step 4: Formation of 3,3-Difluoro-4-methylpiperidine Hydrochloride

-

The free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent.

-

The resulting precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to yield 3,3-difluoro-4-methylpiperidine hydrochloride.

Strategy 2: Fluorination of a Pre-formed Piperidine Ring

An alternative and often more direct approach involves the synthesis of a 4-methylpiperidone precursor followed by a deoxofluorination reaction to introduce the gem-difluoro group at the C3 position. This strategy is contingent on the availability of the corresponding 3-oxo-4-methylpiperidine derivative.

Caption: General workflow for the synthesis of 3,3-difluoro-4-methylpiperidine via fluorination of a piperidone precursor.

Key Considerations and Fluorinating Agents

The success of this strategy hinges on the selection of an appropriate fluorinating agent. Several reagents are available for the conversion of a ketone to a gem-difluoride, with varying degrees of reactivity and handling requirements.

-

Diethylaminosulfur Trifluoride (DAST): A commonly used deoxofluorinating agent, but it is thermally unstable and can be hazardous.

-

Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®): A more thermally stable alternative to DAST.

-

Sulfur Tetrafluoride (SF₄): A highly effective but gaseous and toxic reagent requiring specialized equipment.

-

XtalFluor-E® and XtalFluor-M®: Solid, crystalline fluorinating agents that are safer and easier to handle than DAST.

The choice of the nitrogen protecting group on the piperidone precursor is also critical to ensure compatibility with the fluorination conditions and to allow for facile deprotection in a subsequent step. Common protecting groups include benzyl (Bn) and tert-butyloxycarbonyl (Boc).

Illustrative Experimental Protocol

Step 1: Synthesis of N-Protected-3,3-difluoro-4-methylpiperidine

-

To a solution of N-protected-4-methylpiperidin-3-one in an anhydrous, non-protic solvent (e.g., dichloromethane) under an inert atmosphere, the chosen fluorinating agent (e.g., Deoxo-Fluor®) is added dropwise at a low temperature (e.g., -78 °C).

-

The reaction mixture is allowed to slowly warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).

-

The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.

-

The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography.

Step 2: Deprotection and Salt Formation

-

The N-protected-3,3-difluoro-4-methylpiperidine is subjected to appropriate deprotection conditions. For a Boc group, this typically involves treatment with a strong acid such as trifluoroacetic acid (TFA) or hydrogen chloride in a suitable solvent. For a benzyl group, catalytic hydrogenation is commonly employed.

-

Following deprotection, the resulting free base is converted to the hydrochloride salt as described in Strategy 1.

Comparison of Synthetic Strategies

| Feature | Strategy 1: Ring Construction | Strategy 2: Fluorination of Piperidone |

| Starting Materials | Readily available acyclic precursors. | Requires synthesis of a specific 4-methyl-3-piperidone derivative. |

| Control of Stereochemistry | Can be challenging to control the stereochemistry at C4. | The stereocenter at C4 is established prior to fluorination. |

| Key Transformation | 1,4-addition and reductive cyclization. | Deoxofluorination of a ketone. |

| Reagents | Uses standard organic reagents. | Requires specialized and potentially hazardous fluorinating agents. |

| Scalability | Potentially more amenable to large-scale synthesis. | May be limited by the cost and safety of fluorinating agents. |

Conclusion

The synthesis of 3,3-difluoro-4-methylpiperidine hydrochloride can be effectively achieved through two primary strategies: the construction of the piperidine ring from an acyclic difluorinated precursor or the direct fluorination of a pre-formed 4-methylpiperidone. The choice of strategy will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling specialized fluorinating reagents. Both routes offer access to this valuable fluorinated building block, enabling its incorporation into novel molecular entities for drug discovery and development.

References

-

Surmont, R., Verniest, G., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929–932. [Link]

Sources

Spectroscopic Characterization of 3,3-Difluoro-4-methylpiperidine Hydrochloride: A Technical Guide

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 3,3-Difluoro-4-methylpiperidine hydrochloride. As a compound of interest in medicinal chemistry and drug development, understanding its structural features through spectroscopic analysis is paramount.[1] This document serves as a valuable resource for researchers, scientists, and professionals in the field by offering an in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental data for this specific molecule is not widely published, this guide leverages spectral data from closely related fluorinated piperidines and piperidine hydrochloride derivatives to provide a robust framework for its characterization.[2][3]

Molecular Structure and Spectroscopic Overview

3,3-Difluoro-4-methylpiperidine hydrochloride is a saturated heterocyclic amine containing a piperidine ring substituted with two fluorine atoms at the 3-position and a methyl group at the 4-position. The presence of the hydrochloride salt form protonates the nitrogen atom, influencing the electronic environment of the molecule and, consequently, its spectroscopic signatures.

The key spectroscopic techniques discussed in this guide—NMR, IR, and MS—provide complementary information to elucidate the molecular structure. NMR spectroscopy (¹H, ¹³C, and ¹⁹F) reveals the connectivity and chemical environment of the atoms, IR spectroscopy identifies the functional groups and vibrational modes, and mass spectrometry determines the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For 3,3-Difluoro-4-methylpiperidine hydrochloride, ¹H, ¹³C, and ¹⁹F NMR spectra are essential for a complete characterization.

Methodologies for NMR Data Acquisition

A standardized approach to NMR sample preparation and data acquisition is crucial for obtaining high-quality, reproducible spectra.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for the respective nuclei (¹H, ¹³C, ¹⁹F).

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum with proton decoupling. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans is required.[6] An attached proton test (APT) or DEPT experiment can be used to differentiate between CH, CH₂, and CH₃ groups.[6]

-

¹⁹F NMR: Acquire the spectrum with proton decoupling. ¹⁹F is a high-sensitivity nucleus, and spectra can be acquired relatively quickly.[7]

-

Diagram of the NMR Experimental Workflow:

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |

| 2700-3000 | N-H⁺ stretch | Strong, broad | Characteristic of a secondary amine salt. |

| 2850-2960 | C-H stretch | Medium-Strong | Aliphatic C-H stretching from the piperidine ring and methyl group. |

| 1580-1650 | N-H bend | Medium | Bending vibration of the N-H⁺ group. |

| 1450-1470 | C-H bend | Medium | Methylene and methyl scissoring vibrations. |

| 1000-1200 | C-F stretch | Strong | Strong absorptions due to the high polarity of the C-F bonds. |

| 1000-1200 | C-N stretch | Medium | Stretching vibration of the carbon-nitrogen bond. |

The presence of a broad absorption in the 2700-3000 cm⁻¹ region is a strong indicator of the hydrochloride salt form. [8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Methodology for MS Data Acquisition

Experimental Protocol: Electrospray Ionization (ESI)-MS

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate.

-

Ionization: Use positive ion mode to generate the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion. Tandem MS (MS/MS) can be performed to study the fragmentation patterns. [10]

Diagram of the ESI-MS Experimental Workflow:

Caption: Workflow for ESI-MS analysis.

Predicted Mass Spectrum

The molecular formula of 3,3-Difluoro-4-methylpiperidine is C₆H₁₁F₂N. The molecular weight of the free base is approximately 135.16 g/mol . In positive ion ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 136.17.

Characteristic Fragmentation Patterns:

The fragmentation of piperidine derivatives is often initiated by cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), leading to the formation of a stable iminium ion. [10]For 3,3-Difluoro-4-methylpiperidine, characteristic fragmentation pathways could include:

-

Loss of a methyl radical (•CH₃): Resulting in a fragment ion.

-

Loss of HF: A common fragmentation pathway for fluorinated compounds.

-

Ring-opening fragmentation: Leading to various smaller fragment ions.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 3,3-Difluoro-4-methylpiperidine hydrochloride. By leveraging data from structurally analogous compounds, a comprehensive spectroscopic profile has been constructed. This information is invaluable for the identification and structural confirmation of this compound in research and development settings. The provided methodologies and interpretations serve as a practical resource for scientists working with fluorinated piperidine derivatives.

References

- The Royal Society of Chemistry. (n.d.). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines.

- ChemicalBook. (n.d.). Piperidine hydrochloride(6091-44-7)IR1.

- Benchchem. (n.d.). Spectroscopic Analysis of 1-(2-chloroethyl)piperazine Hydrochloride Derivatives: A Comparative Guide.

- NIST. (n.d.). Piperidine hydrochloride.

- SpectraBase. (n.d.). Piperidine hydrochloride.

- Benchchem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.

- PubChem. (n.d.). (S)-4,4-Difluoro-3-methylpiperidine hydrochloride.

- PubMed. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- NMR Service. (n.d.). 13 Carbon NMR.

- Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.

- UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants.

- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

- Chemistry LibreTexts. (2023). Carbon-13 NMR.

- NIST. (n.d.). Piperidine.

- ChemicalBook. (n.d.). 4-Methylpiperidine(626-58-4) 1H NMR spectrum.

- ChemicalBook. (n.d.). 4-Methylpiperidine(626-58-4) 13C NMR spectrum.

- Journal of the American Chemical Society. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Retrieved from Journal of the American Chemical Society.

- NIST. (n.d.). Mass spectra of fluorocarbons.

- Spectra Analysis. (n.d.). Infrared Spectra of Controlled Substances.

- ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP.

- NIST. (n.d.). Piperidine, 4-methyl-.

- SpectraBase. (n.d.). 4-Methylpiperidine - Optional[1H NMR] - Chemical Shifts.

Sources

- 1. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. chem.washington.edu [chem.washington.edu]

- 5. epfl.ch [epfl.ch]

- 6. 13Carbon NMR [chem.ch.huji.ac.il]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. Piperidine hydrochloride(6091-44-7) IR Spectrum [chemicalbook.com]

- 9. Piperidine hydrochloride [webbook.nist.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3,3-Difluoro-4-methylpiperidine Hydrochloride: A Privileged Scaffold in Modern Drug Discovery

Introduction

In the landscape of contemporary medicinal chemistry, the piperidine ring stands as one of the most ubiquitous and versatile heterocyclic scaffolds, embedded in a significant portion of FDA-approved pharmaceuticals. Its conformational flexibility and ability to engage in key interactions with biological targets have cemented its status as a privileged structure. The strategic introduction of fluorine atoms onto this scaffold has emerged as a powerful tactic to modulate a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, binding affinity, and membrane permeability. This guide provides a comprehensive technical overview of CAS number 374794-78-2, identified as 3,3-difluoro-4-methylpiperidine hydrochloride, a fluorinated building block with considerable potential for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering insights into its structure, properties, synthesis, and potential biological applications, grounded in the broader context of fluorinated piperidine chemistry.

Physicochemical Properties and Structural Features

3,3-Difluoro-4-methylpiperidine hydrochloride is a piperidine derivative characterized by a geminal difluoro substitution at the 3-position and a methyl group at the 4-position. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for handling and formulation.

| Property | Value | Source |

| CAS Number | 374794-78-2 | N/A |

| IUPAC Name | 3,3-difluoro-4-methylpiperidine;hydrochloride | [1] |

| Molecular Formula | C6H12ClF2N | [1][2][3] |

| Molecular Weight | 171.61 g/mol | [2] |

| Synonyms | SCHEMBL5767419, KS-000007GS, AKOS024126237 | [2] |

The introduction of the gem-difluoro group at the 3-position has profound stereoelectronic effects on the piperidine ring. The strong electronegativity of the fluorine atoms can significantly lower the pKa of the piperidine nitrogen. This reduction in basicity is a critical feature in drug design, as it can mitigate off-target effects, such as binding to the hERG ion channel, which is often associated with cardiac toxicity. A chemoinformatic analysis of fluorinated piperidines has shown a notable decrease in their calculated pKa values compared to their non-fluorinated analogs, supporting the hypothesis of reduced hERG affinity.[2]

Synthesis of Fluorinated Piperidines: Strategies and Methodologies

General Approaches to Fluorinated Piperidine Synthesis

The construction of fluorinated piperidine rings can be broadly categorized into two approaches:

-

Fluorination of a pre-existing piperidine or precursor ring: This involves the introduction of fluorine atoms onto a piperidine or a related heterocyclic system.

-

Cyclization of a fluorinated acyclic precursor: This strategy involves the formation of the piperidine ring from a linear molecule that already contains the desired fluorine atoms.

A common and powerful method for accessing fluorinated piperidines is the hydrogenation of readily available fluoropyridine precursors.[3][4] This approach, however, must be carefully optimized to avoid competitive hydrodefluorination.

Illustrative Synthetic Protocol: Hydrogenation of Fluoropyridines

The following is a generalized, step-by-step protocol for the heterogeneous hydrogenation of a fluoropyridine, a common method for producing fluorinated piperidines.

Objective: To catalytically hydrogenate a substituted fluoropyridine to the corresponding fluorinated piperidine.

Materials:

-

Substituted fluoropyridine

-

Heterogeneous catalyst (e.g., Palladium on carbon (Pd/C), Rhodium on carbon (Rh/C))

-

Solvent (e.g., Methanol, Ethanol, Acetic Acid)

-

Hydrogen source (Hydrogen gas cylinder or balloon)

-

Reaction vessel (e.g., Parr shaker, autoclave)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)

Experimental Workflow:

Caption: Generalized workflow for the synthesis of fluorinated piperidines via heterogeneous hydrogenation.

Detailed Steps:

-

Preparation: The fluoropyridine starting material is dissolved in an appropriate solvent in a reaction vessel suitable for hydrogenation.

-

Catalyst Addition: The heterogeneous catalyst is carefully added to the solution. The choice of catalyst and its loading are critical for achieving high yields and minimizing side reactions.

-

Inert Atmosphere: The reaction vessel is sealed and purged with an inert gas to remove oxygen, which can deactivate the catalyst.

-

Hydrogenation: The vessel is then pressurized with hydrogen gas to the desired pressure, and the reaction mixture is stirred, often with heating, for a specified period.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is carefully depressurized, and the catalyst is removed by filtration through a pad of celite or a similar filter aid.

-

Purification: The solvent is removed from the filtrate under reduced pressure, and the crude product is purified using an appropriate technique, most commonly column chromatography.

-

Characterization: The structure and purity of the final fluorinated piperidine are confirmed by spectroscopic methods.

Biological Significance and Potential Applications

While direct biological data for 3,3-difluoro-4-methylpiperidine hydrochloride is scarce in the public domain, the broader class of fluorinated piperidines has been extensively explored in drug discovery, with numerous examples demonstrating their therapeutic potential.

Fluorinated Piperidines in CNS Drug Discovery

The piperidine scaffold is a common feature in many centrally acting agents. The introduction of fluorine can enhance blood-brain barrier penetration and modulate receptor binding affinity. For instance, derivatives of 4,4-difluoropiperidine have been investigated as potent and selective antagonists for the Dopamine 4 Receptor (D4R).[5][6] The D4 receptor is a target of interest for the treatment of various neuropsychiatric disorders, including schizophrenia and Parkinson's disease.[7]

Application in Oncology

Fluorinated heterocyclic compounds are also prevalent in the development of anti-cancer agents. A novel pan-inhibitor of the BCR-ABL kinase, including the drug-resistant T315I mutant, incorporates a difluoro-indene scaffold, highlighting the utility of fluorine in designing potent enzyme inhibitors for the treatment of chronic myeloid leukemia (CML).[8] While the core structure is different, this exemplifies the successful application of gem-difluoro moieties in oncology drug discovery.

Orexin Receptor Antagonism

Patents have been filed for 4,4-difluoro-piperidine compounds as antagonists of orexin receptors.[9] Orexin antagonists are a class of drugs used to treat insomnia, with the dual orexin receptor antagonist suvorexant being an approved therapeutic. This further underscores the relevance of the fluorinated piperidine scaffold in targeting G-protein coupled receptors (GPCRs).

The following diagram illustrates the potential therapeutic areas where the 3,3-difluoro-4-methylpiperidine scaffold could be of interest based on the activity of related compounds.

Caption: Potential therapeutic applications of the 3,3-difluoro-4-methylpiperidine scaffold.

Analytical Characterization

Robust analytical methods are essential for confirming the structure, purity, and stability of any chemical entity intended for research or drug development. The characterization of 3,3-difluoro-4-methylpiperidine hydrochloride would typically involve a suite of spectroscopic and chromatographic techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and connectivity of protons in the molecule.

-

¹³C NMR: Reveals the carbon skeleton of the molecule.

-

¹⁹F NMR: Is particularly crucial for fluorinated compounds, providing direct evidence for the presence and chemical environment of the fluorine atoms.

-

2D NMR (COSY, HSQC, HMBC): Used to establish detailed structural connectivity.

-

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural elucidation. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. When coupled with a UV detector or a mass spectrometer (LC-MS), it becomes a powerful tool for both qualitative and quantitative analysis.

-

Gas Chromatography (GC): Can be used for purity assessment if the compound is sufficiently volatile and thermally stable, often after derivatization.

Elemental Analysis

Combustion analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values calculated from the molecular formula to further confirm the compound's identity and purity.

Conclusion and Future Perspectives

3,3-Difluoro-4-methylpiperidine hydrochloride represents a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. The strategic incorporation of a gem-difluoro group at the 3-position of the piperidine ring offers a means to fine-tune the physicochemical properties of lead compounds, potentially leading to improved drug-like characteristics. While specific biological data for this compound is limited, the extensive research into related fluorinated piperidines in areas such as CNS disorders, oncology, and metabolic diseases suggests that this scaffold holds significant promise.

Future research efforts should focus on the development of efficient and scalable synthetic routes to 3,3-difluoro-4-methylpiperidine hydrochloride and its derivatives. Furthermore, the systematic biological evaluation of libraries based on this scaffold against a range of therapeutic targets will be crucial in unlocking its full potential in drug discovery. The insights provided in this guide, drawn from the broader field of fluorinated piperidine chemistry, offer a solid foundation for researchers and drug development professionals to embark on such endeavors.

References

-

3,3-difluoro-4-methylpiperidine;hydrochloride (CAS No. 374794-78-2). [Online]. Available: [Link]

-

Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Online]. Available: [Link]

-

Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Online]. Available: [Link]

-

The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry. [Online]. Available: [Link]

-

Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Semantic Scholar. [Online]. Available: [Link]

-

Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. [Online]. Available: [Link]

-

Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. [Online]. Available: [Link]

-

Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia. Journal of Medicinal Chemistry. [Online]. Available: [Link]

-

(S)-4,4-Difluoro-3-methylpiperidine hydrochloride. PubChem. [Online]. Available: [Link]

-

Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Online]. Available: [Link]

-

Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. The Royal Society of Chemistry. [Online]. Available: [Link]

-

Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. [Online]. Available: [Link]

-

3,3-DIFLUORO-4-METHYLPIPERIDINE HYDROCHLORIDE Quote Form. ChemUniverse. [Online]. Available: [Link]

-

Patents Assigned to TeleStrat International, Ltd. Justia Patents. [Online]. Available: [Link]

- WO2013127913A1 - 4,4-difluoro-piperidine-compounds. Google Patents. [Online].

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]

Molecular weight and formula of 3,3-Difluoro-4-methylpiperidine hydrochloride

An In-Depth Technical Guide to 3,3-Difluoro-4-methylpiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3-Difluoro-4-methylpiperidine hydrochloride, a fluorinated piperidine derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms can profoundly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This guide will delve into the fundamental physicochemical properties, synthesis, and analytical characterization of this compound. Furthermore, it will explore its applications and the critical safety protocols required for its handling. The information presented herein is intended to equip researchers and drug development professionals with the essential knowledge to effectively utilize this compound in their scientific endeavors.

Introduction: The Significance of Fluorinated Piperidines in Drug Discovery

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in medicinal chemistry. The introduction of fluorine atoms onto the piperidine ring is a well-established strategy to modulate a molecule's properties.

The incorporation of a gem-difluoro group, as seen in 3,3-Difluoro-4-methylpiperidine, can have several advantageous effects:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the molecule more resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an extended half-life and improved oral bioavailability.

-

Modulation of pKa: The electron-withdrawing nature of fluorine atoms can lower the pKa of the piperidine nitrogen. This alteration can be critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile and for fine-tuning its binding affinity to biological targets.

-

Conformational Control: The presence of the difluoro group can influence the conformational preferences of the piperidine ring, which can be exploited to enhance binding to a specific receptor or enzyme.

3,3-Difluoro-4-methylpiperidine hydrochloride serves as a valuable building block for the synthesis of novel therapeutic agents across various disease areas. Its unique combination of a fluorinated scaffold and a chiral center offers a rich chemical space for exploration.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 3,3-Difluoro-4-methylpiperidine hydrochloride are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C6H12ClF2N | PubChem |

| Molecular Weight | 171.61 g/mol | PubChem[1] |

| Appearance | White to off-white solid (typical) | General Knowledge |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol | General Knowledge |

| CAS Number | 2838399-87-2 ((S)-enantiomer) | PubChem[1] |

It is important to note that the properties can vary slightly depending on the specific isomeric form and the purity of the compound.

Molecular Structure and Stereochemistry

The molecular structure of 3,3-Difluoro-4-methylpiperidine hydrochloride features a piperidine ring substituted with two fluorine atoms at the 3-position and a methyl group at the 4-position. The presence of a chiral center at the 4-position means that the compound can exist as two enantiomers, (R) and (S), as well as a racemic mixture.

Caption: 2D representation of 3,3-Difluoro-4-methylpiperidine hydrochloride.

The specific stereoisomer can have a profound impact on the biological activity of the final compound, as enantiomers often exhibit different pharmacological and toxicological profiles. Therefore, stereoselective synthesis or chiral separation is often a critical step in the development of drugs containing this scaffold.

Synthesis and Workflow

The synthesis of 3,3-Difluoro-4-methylpiperidine hydrochloride can be achieved through multi-step synthetic routes. A general conceptual workflow is outlined below. The specific reagents and conditions can be adapted based on the desired stereochemistry and scale of the synthesis.[2]

Caption: Conceptual workflow for the synthesis of 3,3-Difluoro-4-methylpiperidine hydrochloride.

Experimental Protocol: A Generalized Approach

-

Fluorination of a Protected Piperidone: A suitable N-protected 4-methyl-3-piperidone is subjected to fluorination. A common fluorinating agent for this transformation is diethylaminosulfur trifluoride (DAST) or its analogues. The reaction is typically carried out in an inert solvent, such as dichloromethane, at low temperatures. The choice of the nitrogen protecting group (e.g., Boc, Cbz) is crucial for the success of this step and subsequent transformations.

-

Deprotection: The protecting group on the nitrogen atom is removed under appropriate conditions. For instance, a Boc group is readily cleaved using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.

-

Purification and Salt Formation: The resulting free base, 3,3-Difluoro-4-methylpiperidine, is purified using standard techniques such as column chromatography or distillation. The hydrochloride salt is then prepared by treating a solution of the free base in a suitable solvent (e.g., diethyl ether, ethyl acetate) with a solution of hydrogen chloride. The resulting precipitate is collected by filtration and dried.

Analytical Characterization

The identity and purity of 3,3-Difluoro-4-methylpiperidine hydrochloride must be confirmed using a combination of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and connectivity of hydrogen atoms in the molecule. The signals for the protons on the piperidine ring will be split by the adjacent fluorine atoms.

-

¹³C NMR: Shows the carbon skeleton of the molecule. The carbon atom bearing the two fluorine atoms will exhibit a characteristic triplet due to C-F coupling.

-

¹⁹F NMR: Directly observes the fluorine atoms, providing a distinct signal that can confirm their presence and chemical environment.

-

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.

-

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups. The C-F stretching vibrations will be observable in the fingerprint region of the spectrum.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.[3]

Applications in Drug Discovery

3,3-Difluoro-4-methylpiperidine hydrochloride is a versatile building block for the synthesis of a wide range of biologically active molecules. Its incorporation into drug candidates has been explored in several therapeutic areas:

-

Neuroscience: The piperidine scaffold is a common feature in many central nervous system (CNS) active drugs. The introduction of the difluoro moiety can enhance blood-brain barrier permeability and metabolic stability, making it an attractive modification for developing novel treatments for neurological and psychiatric disorders.[2][4]

-

Oncology: Fluorinated compounds have shown promise as anticancer agents. The unique properties of 3,3-Difluoro-4-methylpiperidine can be leveraged to design potent and selective kinase inhibitors or other targeted therapies.[5]

-

Metabolic Diseases: This scaffold has been incorporated into molecules targeting orexin receptors, which are involved in the regulation of sleep, wakefulness, and appetite.[6]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3,3-Difluoro-4-methylpiperidine hydrochloride.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][8]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[9][10][11] Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[8]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[7]

Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information before handling this compound.[7][8][9][10][11]

Conclusion

3,3-Difluoro-4-methylpiperidine hydrochloride is a valuable and versatile building block in modern drug discovery. Its unique structural features, imparted by the strategic incorporation of fluorine, offer medicinal chemists a powerful tool to optimize the properties of lead compounds. A thorough understanding of its synthesis, characterization, and safe handling is paramount for its effective application in the development of the next generation of therapeutics.

References

-

(S)-4,4-Difluoro-3-methylpiperidine hydrochloride. PubChem. (n.d.). Retrieved from [Link]

-

Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemRxiv. (2025). Retrieved from [Link]

-

Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. (n.d.). Retrieved from [Link]

-

Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia. PubMed. (2021, May 19). Retrieved from [Link]

-

Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. (n.d.). Retrieved from [Link]

- WO2013127913A1 - 4,4-difluoro-piperidine-compounds. Google Patents. (n.d.).

-

Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. (2019, November 19). Retrieved from [Link]

-

3,3-Difluoro-4-methylpiperidine hydrochloride. ChemUniverse. (n.d.). Retrieved from [Link]

Sources

- 1. (S)-4,4-Difluoro-3-methylpiperidine hydrochloride | C6H12ClF2N | CID 168432911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. merckmillipore.com [merckmillipore.com]

A Technical Guide to the Commercial Availability and Application of 3,3-Difluoro-4-methylpiperidine Hydrochloride

Introduction: The Strategic Value of Fluorinated Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules has become an indispensable tool for optimizing drug candidates.[1] Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacological profile.[1] These modifications can profoundly influence a compound's metabolic stability, membrane permeability, pKa, and binding affinity to its biological target.[1][2]

Among the privileged heterocyclic scaffolds, the piperidine ring is a ubiquitous feature in numerous approved drugs. When combined with geminal difluorination, as seen in 3,3-Difluoro-4-methylpiperidine hydrochloride, it creates a building block of significant interest. The C-F₂ group acts as a metabolic shield, preventing oxidative degradation at the 3-position, and its electron-withdrawing nature lowers the basicity of the piperidine nitrogen, a critical factor for mitigating off-target effects such as hERG channel affinity.[2] This guide provides an in-depth analysis of the commercial availability, chemical properties, and strategic applications of 3,3-Difluoro-4-methylpiperidine hydrochloride for researchers and drug development professionals.

Physicochemical Profile and Specifications

3,3-Difluoro-4-methylpiperidine hydrochloride is a specialized chemical intermediate primarily utilized in discovery and preclinical research. Its hydrochloride salt form enhances stability and improves handling characteristics, particularly aqueous solubility, compared to the free base. The typical specifications offered by commercial suppliers underscore its role as a high-purity building block for complex molecular synthesis.

| Property | Data | Source |

| CAS Number | 374794-78-2 | [3] |

| Molecular Formula | C₆H₁₂ClF₂N | [3] |

| Molecular Weight | 171.62 g/mol | [3] |

| Purity | ≥95.0% | [3] |

| InChI Key | AAQMXERVVVNUOA-UHFFFAOYSA-N | [3] |

| Form | Solid | [4] |

Commercial Sourcing and Procurement Workflow

The acquisition of 3,3-Difluoro-4-methylpiperidine hydrochloride follows a standard workflow for high-value research chemicals. It is typically not a bulk commodity but rather a catalog item available in research-scale quantities. For larger, process-scale development, inquiries for custom synthesis are often necessary.

Caption: Standard procurement workflow for specialized chemical reagents.

The compound is available through several specialized chemical suppliers, often in quantities ranging from milligrams to a few grams.

| Supplier | Available Quantities | Notes |

| Fluorochem | 100mg to 5g | Listed under product code F469406.[3] |

| CymitQuimica | 100mg to 5g | Provides specific pricing, indicating its high value.[3] |

| ChemUniverse | By Quote | Offers a quotation form which may include custom synthesis options for larger scales.[5] |

Due to its specialized nature, researchers should anticipate lead times, particularly if the product is stocked internationally. For quantities exceeding catalog listings, engaging with a supplier's custom synthesis division is the recommended path.

Strategic Application in Medicinal Chemistry

The value of the 3,3-difluoro-4-methylpiperidine scaffold lies in the synergistic combination of its structural features. These features directly address common challenges in drug design, such as metabolic instability and off-target toxicity, ultimately contributing to a more favorable drug candidate profile.

Caption: Contribution of the scaffold's properties to drug candidate optimization.

The application of similar difluoropiperidine cores in advanced drug discovery programs provides a clear blueprint for its utility:

-

CNS Disorders: The modulation of lipophilicity and pKa by fluorine is particularly crucial for agents targeting the central nervous system, where crossing the blood-brain barrier is essential.[1]

-

Kinase Inhibition: In the development of kinase inhibitors for oncology, metabolic stability is paramount. A difluoro-indene scaffold, a related structural motif, has been successfully employed to develop potent pan-inhibitors of the BCR-ABL kinase, including drug-resistant mutants.[6]

-

Dopamine Receptor Antagonism: 3,3-difluoro and 4,4-difluoropiperidine ethers have been synthesized and characterized as potent Dopamine 4 Receptor (D4R) antagonists.[7] In these series, the fluorinated scaffold was key to modulating physicochemical properties to improve CNS multi-parameter optimization (MPO) scores.[7]

Representative Synthetic Approach

While the exact manufacturing processes of commercial suppliers are proprietary, a chemically sound, representative synthesis can be outlined based on established methodologies for analogous fluorinated piperidines.[7][8] A common strategy involves the fluorination of a keto-piperidine precursor.

Disclaimer: This protocol is illustrative and has not been optimized. All laboratory work should be conducted by trained professionals with appropriate safety precautions.

Objective: To synthesize 3,3-Difluoro-4-methylpiperidine hydrochloride from a suitable precursor.

Methodology:

-

Step 1: Protection of Piperidine Nitrogen.

-

Start with a commercially available 4-methyl-3-piperidinone derivative.

-

React the piperidinone with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), to yield N-Boc-4-methyl-3-piperidinone. This prevents side reactions at the nitrogen atom in subsequent steps.

-

-

Step 2: Geminal Difluorination.

-

The protected keto-piperidine is subjected to deoxydifluorination.

-

A common reagent for this transformation is diethylaminosulfur trifluoride (DAST) or a related analogue like Deoxo-Fluor®.

-

The reaction is typically performed in an inert solvent like dichloromethane (DCM) at controlled temperatures, starting at low temperatures (e.g., -78 °C) and slowly warming to room temperature.

-

This step replaces the carbonyl oxygen with two fluorine atoms to yield N-Boc-3,3-difluoro-4-methylpiperidine.

-

-

Step 3: Deprotection and Salt Formation.

-

The N-Boc protecting group is removed under acidic conditions.

-

A solution of hydrochloric acid (HCl) in a solvent like 1,4-dioxane or diethyl ether is added to the protected difluoropiperidine.

-

This reaction cleaves the Boc group and simultaneously forms the hydrochloride salt of the piperidine nitrogen.

-

The product, 3,3-Difluoro-4-methylpiperidine hydrochloride, typically precipitates from the solution and can be isolated by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.

-

-

Step 4: Characterization.

-

The final product's identity and purity should be confirmed using standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

-

Conclusion

3,3-Difluoro-4-methylpiperidine hydrochloride is a high-value, strategically important building block for modern drug discovery. Its commercial availability in research-scale quantities from specialized suppliers enables its use in discovery programs targeting a wide range of therapeutic areas. The unique combination of a proven heterocyclic scaffold with the benefits of geminal difluorination—enhanced metabolic stability and modulated basicity—provides medicinal chemists with a powerful tool to overcome common developmental hurdles and design superior clinical candidates.

References

-

Surmont, R., et al. Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. The Royal Society of Chemistry. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. Available from: [Link]

-

PubChem. (S)-4,4-Difluoro-3-methylpiperidine hydrochloride. National Center for Biotechnology Information. Available from: [Link]

-

ChemUniverse. Request A Quote. Available from: [Link]

-

Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available from: [Link]

-

Priya A, et al. Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Available from: [Link]

-

National Center for Biotechnology Information. Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia. PubMed. Available from: [Link]

-

Semantic Scholar. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Available from: [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar [semanticscholar.org]

- 3. 3,3-DIFLUORO-4-METHYLPIPERIDINE HCL | CymitQuimica [cymitquimica.com]

- 4. 4-Fluoro-4-methylpiperidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

Safety and handling of 3,3-Difluoro-4-methylpiperidine hydrochloride

An In-Depth Technical Guide to the Safe Handling of 3,3-Difluoro-4-methylpiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluoro-4-methylpiperidine hydrochloride is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The introduction of a gem-difluoro group onto the piperidine scaffold can profoundly modulate the physicochemical properties of parent molecules, including metabolic stability, lipophilicity, and membrane permeability.[1][2] As with many fluorinated organic compounds, its unique reactivity and potential biological activity necessitate a thorough understanding of its safety and handling requirements.[3] This guide provides a comprehensive overview of the essential safety protocols, physical properties, and emergency procedures for 3,3-Difluoro-4-methylpiperidine hydrochloride to ensure its safe and effective use in a research environment.

Physicochemical and Toxicological Profile

A foundational understanding of the compound's properties is critical for safe handling. The hydrochloride salt form enhances water solubility but can also introduce hygroscopicity, a tendency to absorb moisture from the air.[4][5][6]

Physical and Chemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₂ClF₂N | |

| Molecular Weight | 171.61 g/mol | |

| Appearance | White to off-white solid/crystalline powder | [5] |

| Melting Point | Data not specified; similar compounds >240 °C | [4][5] |

| Solubility | Soluble in water | [5][7] |

| Hygroscopicity | Likely hygroscopic | [4][5][6] |

| Storage Temperature | Room temperature, under inert atmosphere |

Toxicological Information and Hazard Identification

While specific toxicological data for 3,3-Difluoro-4-methylpiperidine hydrochloride is limited, data from related fluorinated and piperidine-based compounds indicate that it should be handled as a hazardous substance. The primary hazards are associated with irritation and potential toxicity upon exposure.[8][9]

-

Acute Effects: Causes serious eye irritation and may cause skin and respiratory irritation.[10] Harmful if swallowed.[7][9]

-

Routes of Exposure: Inhalation of dust, direct contact with skin and eyes, and ingestion.[11]

-

Hazardous Combustion Products: In the event of a fire, thermal decomposition can produce highly toxic and corrosive gases, including hydrogen fluoride (HF), hydrogen chloride (HCl), nitrogen oxides (NOx), and carbon oxides (COx).[10][12]

| Hazard Statement | GHS Classification | Precautionary Codes |

| Causes serious eye irritation | Eye Irrit. 2A | P264, P280, P305+P351+P338 |

| Causes skin irritation | Skin Irrit. 2 | P264, P280, P302+P352 |

| May cause respiratory irritation | STOT SE 3 | P261, P271, P304+P340 |

| Harmful if swallowed | Acute Tox. 4 | P264, P270, P301+P312 |

Hierarchy of Controls: A System for Safe Handling

The most effective safety strategies prioritize engineering and administrative controls to minimize reliance on personal protective equipment (PPE). PPE serves as the final barrier between the researcher and the chemical hazard.

Sources

- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. store.p212121.com [store.p212121.com]

- 5. Piperidine hydrochloride CAS#: 6091-44-7 [m.chemicalbook.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Piperidine hydrochloride | 6091-44-7 [amp.chemicalbook.com]

- 8. enamine.enamine.net [enamine.enamine.net]

- 9. merckmillipore.com [merckmillipore.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. jwpharmlab.com [jwpharmlab.com]

- 12. aksci.com [aksci.com]

Methodological & Application

The Strategic Deployment of 3,3-Difluoro-4-methylpiperidine Hydrochloride in Modern Synthesis

Introduction: The Emergence of Fluorinated Piperidines in Drug Discovery

The piperidine moiety is a cornerstone in medicinal chemistry, present in a significant number of pharmaceuticals and bioactive compounds.[1] Its saturated, six-membered heterocyclic structure provides a versatile scaffold that can be readily functionalized to interact with biological targets. In recent years, the strategic incorporation of fluorine atoms into organic molecules has become a paramount tool for fine-tuning physicochemical and pharmacological properties.[2] The introduction of a gem-difluoro group, in particular, can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and the pKa of nearby basic centers.[2][3]

This guide focuses on the utility of 3,3-Difluoro-4-methylpiperidine hydrochloride , a valuable building block that combines the structural rigidity of the piperidine ring with the unique electronic properties of the gem-difluoro group. This strategic combination offers medicinal chemists a powerful tool to address common challenges in drug design, such as enhancing metabolic stability and modulating receptor affinity.

Key Physicochemical Properties and Their Implications

The presence of the electron-withdrawing gem-difluoro group at the 3-position of the piperidine ring has a significant impact on the basicity of the nitrogen atom. This modulation of pKa is a critical feature, as it can influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[3] Generally, the introduction of fluorine atoms lowers the pKa of a nearby amine. This can be advantageous in mitigating off-target effects, such as interactions with the hERG ion channel, which is a common liability for basic amines.

Furthermore, the gem-difluoro group can act as a bioisostere for a carbonyl group or other polar functionalities, while also increasing the molecule's lipophilicity (logP). This increased lipophilicity can enhance membrane permeability and improve oral bioavailability. The methyl group at the 4-position introduces a chiral center and provides an additional point of diversity for structure-activity relationship (SAR) studies.

Below is a table summarizing the key physicochemical properties of the parent 3,3-difluoropiperidine, which serves as a useful proxy for understanding the characteristics of the 4-methyl substituted analogue.

| Property | Value (for 3,3-difluoropiperidine) | Implication in Drug Design |

| Molecular Weight | 121.13 g/mol | Contributes to ligand efficiency. |

| pKa (basic) | 7.4 | Reduced basicity compared to piperidine, potentially reducing off-target effects.[4] |

| cLogP | High | Increased lipophilicity can improve membrane permeability.[3][5] |

Applications in Medicinal Chemistry: A Case Study in Dopamine Receptor Antagonists